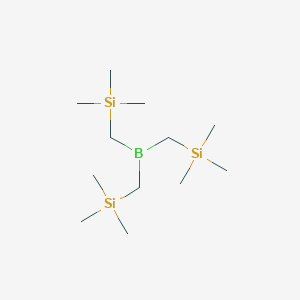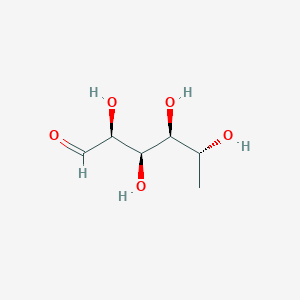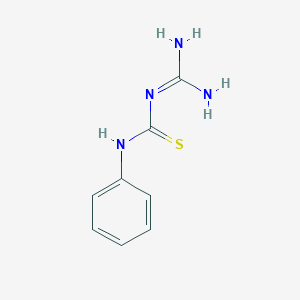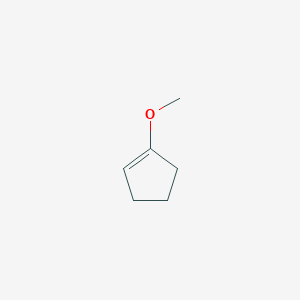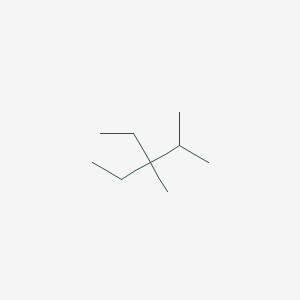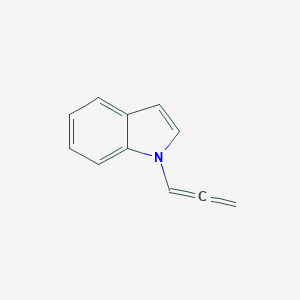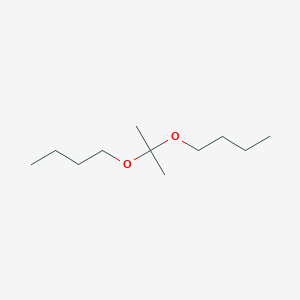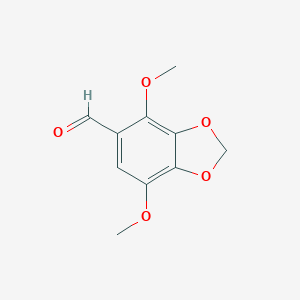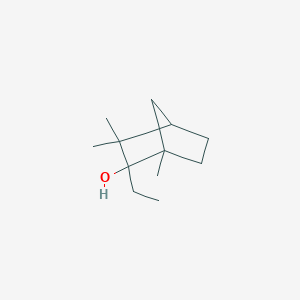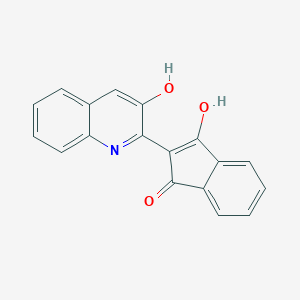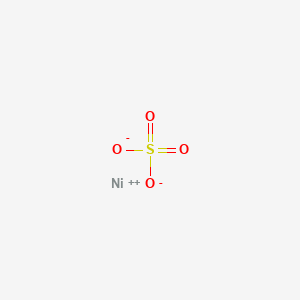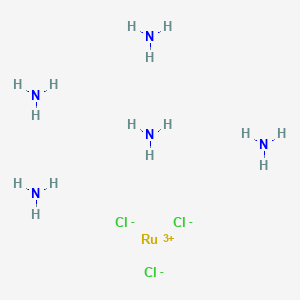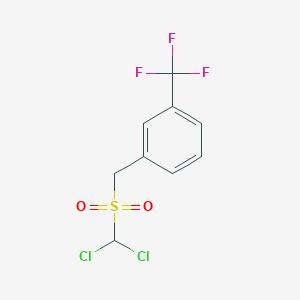
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene, also known as DTB or trifluoromethyl benzyl chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. DTB has been extensively studied for its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene acts as an electrophilic reagent due to the presence of the trifluoromethylsulfonyl group. It can react with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds. The reaction mechanism of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene involves the formation of an intermediate sulfonium ion, which is highly reactive and can undergo further reactions with nucleophiles.
Biochemische Und Physiologische Effekte
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several advantages as a reagent in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high reactivity towards nucleophiles, which makes it a versatile reagent for the synthesis of various compounds. However, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has some limitations as well. It is a toxic and hazardous compound that requires careful handling and disposal. It is also an expensive reagent, which limits its use in large-scale experiments.
Zukünftige Richtungen
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several potential future directions for scientific research. It can be used as a building block for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can also be used as a precursor for the synthesis of new agrochemicals that are more environmentally friendly and sustainable. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be further studied for its potential use in materials science, such as the synthesis of new polymers and catalysts. Overall, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has a promising future in scientific research due to its unique properties and diverse applications.
Synthesemethoden
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be synthesized through a two-step process that involves the reaction of 1,3-dichlorobenzene with sodium hydride, followed by the reaction with trifluoromethylsulfonyl chloride. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide or tetrahydrofuran. The yield of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentration.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been widely used in scientific research for its diverse applications. It has been used as a building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials science. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been used as a precursor for the synthesis of antimalarial drugs such as artemisinin and its derivatives. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been used as a key intermediate for the synthesis of herbicides and insecticides.
Eigenschaften
CAS-Nummer |
15894-29-8 |
|---|---|
Produktname |
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
Molekularformel |
C9H7Cl2F3O2S |
Molekulargewicht |
307.12 g/mol |
IUPAC-Name |
1-(dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3O2S/c10-8(11)17(15,16)5-6-2-1-3-7(4-6)9(12,13)14/h1-4,8H,5H2 |
InChI-Schlüssel |
KDGCYXWTYONMAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
Synonyme |
Dichloromethyl m-(trifluoromethyl)benzyl sulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



